Cas no 1565471-08-0 (1-(4-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol)

1-(4-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(4-chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol
- 1565471-08-0
- EN300-1668682
- 1-(4-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol
-
- Inchi: 1S/C8H6ClF3O/c9-4-1-2-5(6(10)3-4)7(13)8(11)12/h1-3,7-8,13H
- InChI Key: QEWHYNHNQJEJTF-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)F)C(C(F)F)O
Computed Properties
- Exact Mass: 210.0059270g/mol
- Monoisotopic Mass: 210.0059270g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2Ų
- XLogP3: 2.7
1-(4-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1668682-1.0g |
1-(4-chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol |
1565471-08-0 | 1g |
$785.0 | 2023-06-04 | ||
Enamine | EN300-1668682-0.25g |
1-(4-chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol |
1565471-08-0 | 0.25g |
$723.0 | 2023-06-04 | ||
Enamine | EN300-1668682-2.5g |
1-(4-chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol |
1565471-08-0 | 2.5g |
$1539.0 | 2023-06-04 | ||
Enamine | EN300-1668682-0.1g |
1-(4-chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol |
1565471-08-0 | 0.1g |
$691.0 | 2023-06-04 | ||
Enamine | EN300-1668682-5.0g |
1-(4-chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol |
1565471-08-0 | 5g |
$2277.0 | 2023-06-04 | ||
Enamine | EN300-1668682-0.05g |
1-(4-chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol |
1565471-08-0 | 0.05g |
$660.0 | 2023-06-04 | ||
Enamine | EN300-1668682-0.5g |
1-(4-chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol |
1565471-08-0 | 0.5g |
$754.0 | 2023-06-04 | ||
Enamine | EN300-1668682-10.0g |
1-(4-chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol |
1565471-08-0 | 10g |
$3376.0 | 2023-06-04 |
1-(4-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol Related Literature
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1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
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Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
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Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904
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Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246
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Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
Additional information on 1-(4-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol
Comprehensive Overview of 1-(4-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol (CAS No. 1565471-08-0)
1-(4-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol (CAS No. 1565471-08-0) is a fluorinated aromatic alcohol with significant potential in pharmaceutical and agrochemical research. This compound, characterized by its unique difluoroethyl and chloro-fluorophenyl moieties, has garnered attention for its versatile applications in drug discovery and material science. Researchers are increasingly exploring its role as a building block for synthesizing bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.
The structural features of 1-(4-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol make it a valuable intermediate in organofluorine chemistry. Fluorine incorporation often enhances metabolic stability and bioavailability, a trend aligned with the growing demand for fluorinated pharmaceuticals. Recent studies highlight its utility in catalyzed asymmetric synthesis, addressing the need for chiral intermediates in enantioselective reactions. This aligns with industry shifts toward green chemistry and atom-efficient processes.
From a synthetic perspective, the compound’s 4-chloro-2-fluorophenyl group offers reactivity for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex scaffolds. Its difluoroethanol segment further enables derivatization into esters or ethers, expanding its utility in medicinal chemistry. These attributes resonate with searches for "fluorinated synthons" or "multifunctional intermediates," reflecting broader interest in tailored chemical libraries for high-throughput screening.
Analytical characterization of CAS No. 1565471-08-0 typically involves NMR spectroscopy (notably 19F-NMR) and mass spectrometry, techniques frequently queried by chemists optimizing purification protocols. The compound’s stability under ambient conditions makes it suitable for long-term storage, a practical advantage for industrial workflows. Discussions on platforms like ResearchGate often emphasize its compatibility with automated synthesis platforms, a hotspot for AI-driven drug discovery initiatives.
In agrochemical contexts, derivatives of 1-(4-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol have shown promise as precursors for crop protection agents, coinciding with searches for "sustainable pesticides." Its halogen-rich structure aligns with designs targeting pest-specific enzyme inhibition, a strategy gaining traction amid regulatory pressures on non-target toxicity. This positions the compound as relevant to precision agriculture trends.
Regulatory and safety profiles of this material adhere to standard laboratory handling protocols, with no significant hazards reported under normal use. Its low ecotoxicity and absence of persistent bioaccumulative properties further bolster its appeal for industrial adoption, topics often raised in ESG (Environmental, Social, Governance)-focused forums.
Future research directions may explore its incorporation into metal-organic frameworks (MOFs) or bioconjugates, areas witnessing exponential growth in patent filings. As the demand for fluorine-containing fine chemicals rises, CAS No. 1565471-08-0 exemplifies how targeted molecular design can address both scientific and sustainability challenges in modern chemistry.
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